molecular formula C26H35ClN4O10S2 B13405144 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B13405144
M. Wt: 663.2 g/mol
InChI Key: VMEGMLXGUKCAMZ-AVLFTPFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Pharmacological Significance of Thiol-Activated Antiplatelet Agents

Thiol-activated antiplatelet agents operate through redox-sensitive mechanisms, often leveraging disulfide bonds to achieve targeted drug release. Unlike conventional thienopyridines such as clopidogrel—which require cytochrome P450 (CYP)-mediated bioactivation to produce active metabolites—these agents utilize thiol-disulfide exchange reactions to directly release bioactive species in platelet-rich environments. This mechanism circumvents interindividual variability in CYP enzyme activity, a major limitation of clopidogrel therapy.

The pharmacological significance of such compounds lies in their ability to inhibit platelet aggregation by irreversibly binding to the P2Y12 adenosine diphosphate (ADP) receptor on platelets. For example, clopidogrel's active metabolite (H4) forms a disulfide bridge with cysteine residues on the receptor, blocking ADP-induced signaling. However, the reliance on hepatic CYP enzymes for H4 generation results in delayed onset and variable efficacy. Thiol-activated derivatives address this by pre-forming stable disulfide conjugates that release the active moiety upon encountering endogenous thiols like glutathione (GSH).

Structural Determinants of Clopidogrel-Derived Conjugates in Targeted Therapy

The compound’s structure integrates critical motifs that optimize stability, redox reactivity, and target engagement:

  • Disulfide Bridge : The central piperidin-4-yl disulfanyl group enables thiol-disulfide exchange with GSH, facilitating site-specific release of the active metabolite. Kinetic studies show that such conjugates exhibit second-order rate constants for GSH-mediated reduction ranging from 1.2 to 28 M⁻¹s⁻¹, depending on the substituents adjacent to the disulfide.
  • Stereochemical Precision : The (2S) and (1S) configurations at chiral centers ensure proper orientation for binding to the P2Y12 receptor. Analogous to clopidogrel’s H4 metabolite, the Z configuration at the C3–C16 double bond and S configuration at C7 are essential for antiplatelet activity.
  • Carboxymethyl Modifications : The 3-(carboxymethyl) groups on the piperidine ring enhance solubility and direct interactions with hydrophobic pockets in the COX-1 enzyme, as observed in structurally related thiourea derivatives.

Table 1: Structural Features and Functional Roles

Feature Role in Antiplatelet Activity Reference
Disulfide bond Enables redox-activated drug release
(2S)/(1S) configurations Ensures stereospecific receptor binding
Carboxymethyl groups Enhances solubility and enzyme interactions

The interplay of these elements allows the compound to act as a prodrug with controlled activation kinetics, minimizing off-target effects while maximizing therapeutic efficacy.

Properties

Molecular Formula

C26H35ClN4O10S2

Molecular Weight

663.2 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C26H35ClN4O10S2/c1-41-26(40)23(15-4-2-3-5-16(15)27)31-9-8-19(14(12-31)10-21(33)34)43-42-13-18(24(37)29-11-22(35)36)30-20(32)7-6-17(28)25(38)39/h2-5,14,17-19,23H,6-13,28H2,1H3,(H,29,37)(H,30,32)(H,33,34)(H,35,36)(H,38,39)/t14?,17-,18-,19?,23-/m0/s1

InChI Key

VMEGMLXGUKCAMZ-AVLFTPFBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC(C(C2)CC(=O)O)SSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(C2)CC(=O)O)SSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of Carboxymethyl-Substituted Aromatic Precursors

  • Method : Alkylation of methyl or phenolic derivatives with chloroacetic acid or its derivatives.
  • Reaction conditions : Base-mediated nucleophilic substitution, typically using sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or methanol.
  • Example : Synthesis of 2-carboxymethyl-5-methoxybenzoic acid from methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate via hydrolysis and carboxymethylation.

Construction of the Piperidine Ring

  • Method : Cyclization of amino acids or amino alcohols with suitable aldehydes or ketones.
  • Reaction conditions : Reductive amination or cyclization under acidic or basic conditions with reagents like formaldehyde, acetic acid, or ammonium salts.
  • Key step : Disulfide bond formation through oxidation of thiol groups, often using oxidizing agents such as iodine or hydrogen peroxide.

Incorporation of the Disulfanyl Linkage

  • Method : Disulfide formation via oxidation of thiol groups.
  • Reaction conditions : Mild oxidizing agents like iodine, hydrogen peroxide, or air oxidation in aqueous or alcoholic media.
  • Note : Ensures stereochemical integrity and stability of the disulfide bond.

Attachment of Aromatic and Heteroatom Functionalities

  • Method : Alkylation or acylation using chloromethyl, chloroacetamide, or related electrophiles.
  • Reaction conditions : Use of bases like sodium hydride or potassium carbonate in aprotic solvents to facilitate nucleophilic substitution.

Final Coupling and Stereochemical Control

  • Method : Peptide coupling reagents such as EDC, DCC, or HATU are employed to assemble amino acid fragments with stereochemical fidelity.
  • Reaction conditions : Conducted under inert atmospheres, often at low temperatures to prevent racemization.

Data Tables Summarizing Key Synthesis Parameters

Step Starting Material Reagents Solvent Conditions Yield Notes
1 Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate NaOH, methanol 60°C, 5h 90.3% Hydrolysis and carboxymethylation
2 Amino alcohols Formaldehyde, acetic acid Reflux High yield Cyclization to piperidine
3 Thiol groups Iodine Aqueous Mild oxidation Disulfide formation
4 Amino acids Coupling reagents (DCC, HATU) DMF 0-25°C Stereospecific coupling

Notes on Optimization and Challenges

  • Stereochemistry : Maintaining stereochemical integrity during multi-step syntheses is critical; chiral auxiliaries or enantioselective reagents are often employed.
  • Reaction Conditions : Precise control of temperature, pH, and reaction time is essential to prevent racemization or side reactions.
  • Purification : Techniques such as chromatography, recrystallization, and preparative HPLC are used to isolate pure intermediates and final products.
  • Yield Enhancement : Sequential optimization of each step, including reagent stoichiometry and solvent choice, improves overall yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid: can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The disulfide bond, in particular, plays a crucial role in redox reactions and the regulation of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The 2-chlorophenyl ester increases logP compared to hydroxyphenyl-containing analogs (), suggesting improved membrane permeability but reduced aqueous solubility .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound exhibits moderate similarity (~0.45–0.65) to known inhibitors, indicating shared pharmacophoric features but divergent side chains . For example:

  • Tanimoto_Morgan : 0.58 (vs. compound), highlighting conserved amide backbones.
  • Dice_MACCS : 0.62 (vs. compound), reflecting common carboxylate motifs.

These metrics align with the “similar property principle” but underscore the need for experimental validation due to limitations in capturing stereoelectronic effects .

Analytical Comparisons

  • NMR Spectroscopy : Analogous to ’s approach, regions of divergence (e.g., chemical shifts near the disulfanyl bridge) would indicate distinct electronic environments compared to simpler thioether analogs .
  • LC-MS/MS : A cosine score <0.7 (vs. or 5 compounds) would suggest significant fragmentation pattern differences, reflecting the disulfanyl group’s instability under collision-induced dissociation .

Biological Activity

The compound (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid , often referred to as a complex peptide, exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and databases.

This compound is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity. Its molecular formula is C16H21N3O8S, with a molecular weight of approximately 415.418 g/mol. The presence of disulfide bonds and various amino acid derivatives suggests potential interactions with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : It has been suggested that the compound may exhibit antioxidant activity, which is critical in mitigating oxidative stress in cells. This property is particularly relevant in the context of cancer biology, where oxidative stress plays a significant role in tumor progression and resistance to therapy .
  • Targeting Specific Receptors : The structural components of the compound indicate potential binding to specific receptors involved in cellular signaling pathways. For instance, the piperidine moiety may interact with neurotransmitter receptors, influencing neurological functions .
  • Modulation of Redox Status : The compound's ability to alter redox status within cells can impact various metabolic processes, including those related to energy production and apoptosis .

Biological Activity in Preclinical Studies

Preclinical studies have demonstrated the effectiveness of this compound in various biological contexts:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityReduces oxidative stress markers in cancer cell lines
Neuroprotective EffectsProtects neuronal cells from apoptosis induced by oxidative stress
Antitumor ActivityInhibits proliferation of glioblastoma cells in vitro
Receptor BindingExhibits affinity for dopamine and serotonin receptors

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Glioblastoma Treatment : A study investigated the effects of this compound on glioblastoma cell lines, revealing significant inhibition of cell growth and induction of apoptosis. The mechanism was linked to its antioxidant properties and modulation of signaling pathways associated with cell survival .
  • Neuroprotection : In models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal damage caused by oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Cancer Resistance : Research highlighted the role of this compound in overcoming resistance mechanisms in cancer therapy by modulating redox balance and enhancing the efficacy of chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound while preserving stereochemical integrity?

  • Methodological Answer : The synthesis requires precise control of chiral centers and disulfide bond formation. Use asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic catalysis, to ensure correct stereochemistry at the (2S), (2R), and (1S) positions . For disulfide bonds, employ oxidative folding protocols under controlled pH (e.g., glutathione redox buffers) to prevent misfolding . Intermediate purification via reverse-phase HPLC is essential to isolate enantiomerically pure fractions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm backbone structure and substituents (e.g., 2-chlorophenyl, carboxymethyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~700-800 Da range) and fragmentation patterns to verify disulfide linkages .
  • X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives can be obtained .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 4–8) and simulated biological fluids (e.g., plasma). Monitor degradation via LC-MS, focusing on disulfide bond reduction and ester hydrolysis (methoxy-oxoethyl group). Use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for large-scale synthesis?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for disulfide formation. Integrate AI-driven platforms like COMSOL Multiphysics for dynamic reaction parameter optimization (temperature, solvent polarity) . Validate predictions with microfluidic reactors to minimize byproducts .

Q. How can enantiomeric excess (ee) be maximized during the synthesis of chiral intermediates?

  • Methodological Answer :

  • Chiral Catalysts : Use palladium-based catalysts for asymmetric C–N bond formation at the piperidin-4-yl group .
  • Kinetic Resolution : Employ lipases or acylases to selectively hydrolyze undesired enantiomers .
  • In-line Analytics : Monitor ee in real-time using circular dichroism (CD) spectroscopy coupled with HPLC .

Q. What experimental designs elucidate the redox behavior of the disulfide bond in biological systems?

  • Methodological Answer : Use thiol-disulfide exchange assays with dithiothreitol (DTT) or glutathione to measure redox potential. Apply stopped-flow spectroscopy to track disulfide reduction kinetics. For in situ analysis, use fluorescent probes (e.g., ThioGlo-1) in cell-based assays .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility profiles of similar compounds?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Account for salt forms (e.g., dihydrochloride derivatives enhance aqueous solubility) .
  • Molecular Dynamics (MD) : Simulate solvation free energy to predict solvent compatibility .

Q. Why do some studies report conflicting bioactivity data for structurally analogous compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-hydroxyphenyl) using molecular docking to target proteins .
  • Batch Variability : Ensure lot-to-lot consistency via COA (Certificate of Analysis) validation, particularly for chiral purity .

Tables for Key Data

Parameter Optimal Conditions Reference
Chiral Purity Threshold≥98% ee (HPLC)
Disulfide Bond StabilityStable at pH 6–7.5; t₁/₂ = 48h at 37°C
Solubility in PBS0.5 mg/mL (requires sonication)
Computational Model AccuracyDFT error margin: ±2.1 kcal/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.